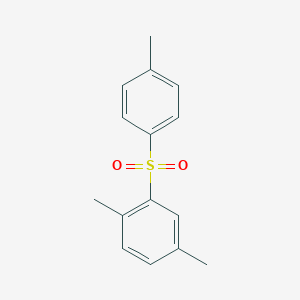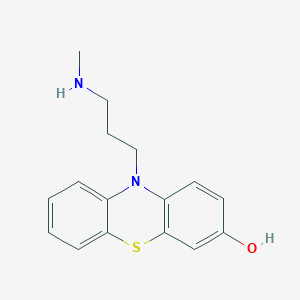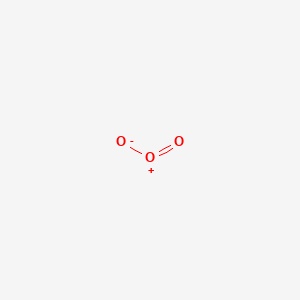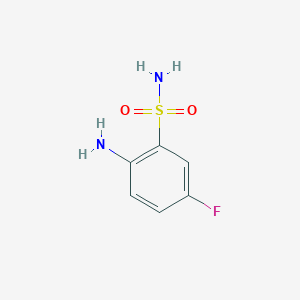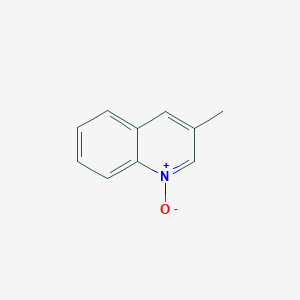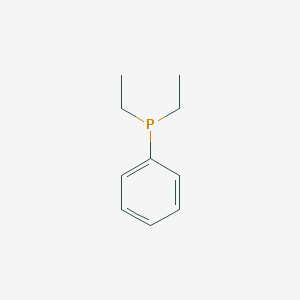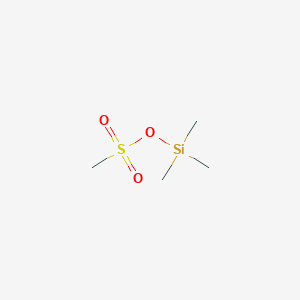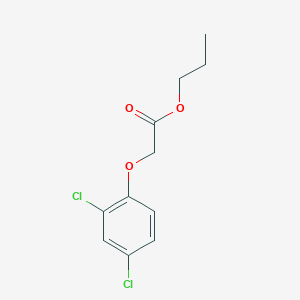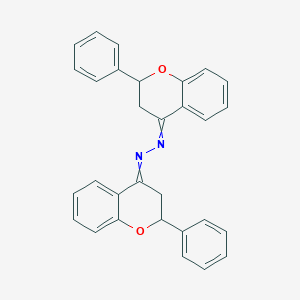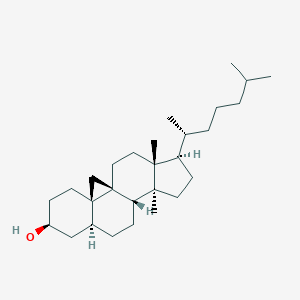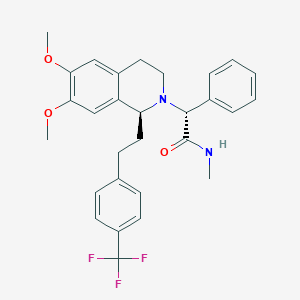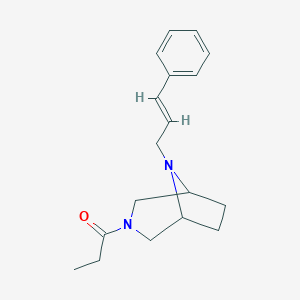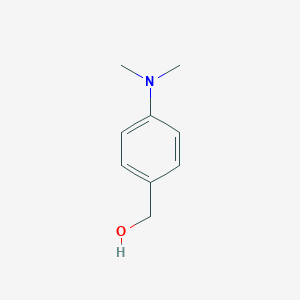![molecular formula C5H5N5 B167925 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene CAS No. 10179-83-6](/img/structure/B167925.png)
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene, also known as PNT or pentazene, is a heterocyclic compound with a unique structure and interesting properties. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives is complex and varies depending on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to inhibit various enzymes and proteins involved in cancer cell growth and viral replication. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In materials science, the unique structure of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives allows for the formation of stable and highly ordered materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity, making them attractive for various applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives are largely dependent on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to exhibit anticancer, antiviral, and antibacterial properties, as well as potential drug delivery capabilities. However, the effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene on healthy cells and tissues are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives in lab experiments include their unique structure, high reactivity, and potential for forming stable complexes with various drugs and molecules. However, the limitations of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene in lab experiments include its high cost, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives. In medicinal chemistry, further investigation is needed to determine the potential of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a drug delivery system and to better understand its effects on healthy cells and tissues. In materials science, the development of novel 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials with unique properties is an active area of research. Additionally, the use of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a catalyst for various reactions is an area of potential future development.
Synthesemethoden
The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene involves the reaction of 1,2,4,5-tetrazine with a cyclic diene, typically cyclopentadiene or norbornadiene. The reaction produces a highly strained and reactive intermediate, which can be further functionalized to yield various derivatives of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene. The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been explored as a potential drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been used as a building block for the synthesis of novel materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been studied as a potential catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Eigenschaften
CAS-Nummer |
10179-83-6 |
|---|---|
Produktname |
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
7-methyl-7aH-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2,4H,1H3 |
InChI-Schlüssel |
ABCIAPZTASSPER-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
Kanonische SMILES |
CC1=NC=NC2=NN=NC12 |
Synonyme |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



